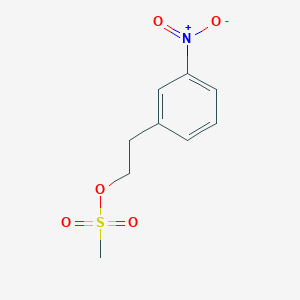
2-(3-Nitrophenyl)ethyl methanesulfonate
概要
説明
2-(3-Nitrophenyl)ethyl methanesulfonate, also known as NPEM, is a chemical compound that has been widely used in scientific research. It is an organic compound that is commonly used as a cross-linking agent for proteins and nucleic acids. NPEM is a highly reactive compound that reacts with amino and thiol groups in proteins and nucleic acids to form covalent bonds. This unique property of NPEM makes it an important tool for studying the structure and function of proteins and nucleic acids.
科学的研究の応用
Catalysis in Elimination Reactions
2-(3-Nitrophenyl)ethyl methanesulfonate is involved in the study of catalysis processes. For instance, in the elimination reaction of sulfonate esters, it has been observed that potassium ethoxide in the presence of excess 2.2.2 cryptand is more reactive than potassium ethoxide alone. This indicates a significant role in E1cb-type elimination mechanisms, where the compound can stabilize the transition state for leaving-group departure through electrostatic interactions in an 18-membered ring window in the cryptand (Pregel & Buncel, 1993).
Crystal Structure and Theoretical Studies
Crystal structures and density functional theory (DFT) calculations have been conducted to study the interplay of hydrogen bonds, dipole-dipole interactions, and aromatic interactions in nitroaniline derivatives, including this compound. These studies provide insights into the molecular interactions and aromaticity of the nitroaniline ring, crucial for understanding the compound's chemical behavior (Helttunen et al., 2013).
Hydrolysis Studies
Research on the hydrolysis of methanesulfonate esters, including this compound, has been conducted. These studies are important for understanding the chemical stability and reaction pathways of such compounds, particularly in the context of industrial processes or pharmaceutical applications (Chan, Cox, & Sinclair, 2008).
Spectroscopic and Structural Analysis
Spectroscopic studies, such as FT-IR and NMR, have been used to analyze complexes involving this compound. These studies are crucial for understanding the compound's behavior in different states and in complex formation, which can have implications in various fields, including pharmaceuticals and materials science (Binkowska et al., 2001).
特性
IUPAC Name |
2-(3-nitrophenyl)ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-16(13,14)15-6-5-8-3-2-4-9(7-8)10(11)12/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUGJKOKDLWVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

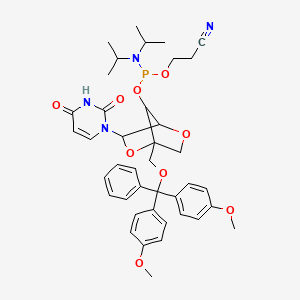
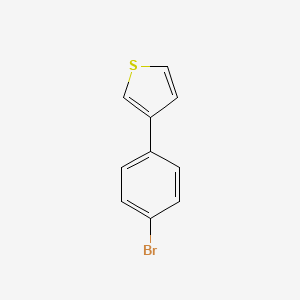
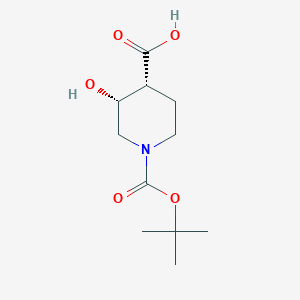

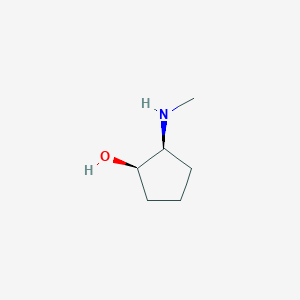

![N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide](/img/structure/B3251048.png)
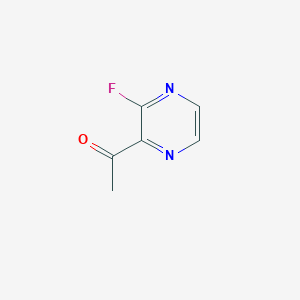


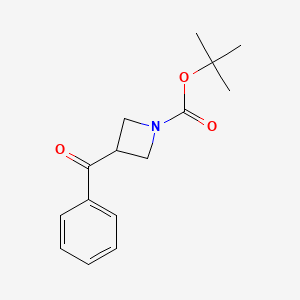
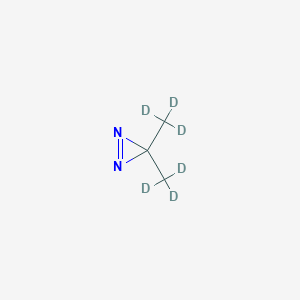
![(6R,8S,9R)-8-Hydroxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one](/img/structure/B3251099.png)
